N-Formyl-L-Met-Met-Met
Description
Overview of N-Formylated Peptides as Biological Signal Molecules
N-formylated peptides are short chains of amino acids with a distinctive feature: a formyl group attached to the nitrogen atom of the N-terminal methionine. wikipedia.org This seemingly minor modification has profound biological consequences. In vertebrates, these peptides are recognized as "danger signals" by the innate immune system. wikipedia.orgfrontiersin.org They are typically released by bacteria or from damaged mitochondria within the host's own cells. frontiersin.orgnih.gov
This recognition is mediated by a specific family of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are predominantly found on the surface of immune cells like neutrophils and macrophages. frontiersin.orgnih.gov The binding of N-formylated peptides to these receptors triggers a cascade of cellular responses, including chemotaxis (the directed movement of cells towards the source of the peptide), phagocytosis (the engulfing of foreign particles), and the release of inflammatory mediators. nih.govingentaconnect.com This process is a crucial first line of defense against bacterial infections and in response to tissue injury. nih.gov
The Role of N-Formylmethionine in Initiator tRNA and Protein Synthesis
The story of N-formylated peptides begins at the very foundation of protein synthesis in prokaryotes (bacteria) and in the mitochondria and chloroplasts of eukaryotes. wikipedia.orgmicrobialcell.com In these systems, the initiation of protein synthesis is a highly specific process that requires a special initiator tRNA, known as tRNAfMet. This tRNA carries a modified amino acid, N-formylmethionine (fMet). wikipedia.orgdrugbank.com
The process unfolds as follows:
The amino acid methionine is first attached to the initiator tRNA.
An enzyme called methionyl-tRNA formyltransferase then catalyzes the addition of a formyl group from 10-formyltetrahydrofolate to the amino group of the methionine, creating fMet-tRNAfMet. bmbreports.org
This formylated initiator tRNA is then specifically recognized by the ribosome, allowing it to bind to the start codon (usually AUG) on the messenger RNA (mRNA) and initiate the synthesis of a new protein chain. wikipedia.orgnih.gov
In contrast, protein synthesis in the cytoplasm of eukaryotic cells does not utilize fMet for initiation. wikipedia.org This fundamental difference is what allows the immune systems of vertebrates to recognize N-formylated peptides as foreign or as signals of cellular distress. wikipedia.org While the N-terminal formyl group and often the entire fMet residue are typically removed from the mature protein shortly after synthesis, the presence of N-formylated peptides in the extracellular environment is a clear indicator of bacterial activity or mitochondrial damage. wikipedia.org
Classification of N-Formyl-L-Met-Met-Met within the Family of Formylated Oligopeptides
This compound is classified as a formylated oligopeptide, specifically a tripeptide. This classification is based on its chemical structure, which consists of three L-methionine amino acid residues linked by peptide bonds, with the N-terminal methionine being formylated.
The family of formylated oligopeptides is diverse, with variations in the number and sequence of amino acids following the initial N-formylmethionine. The biological activity of these peptides, particularly their ability to activate FPRs, is highly dependent on their specific amino acid sequence. For instance, the tripeptide N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) is one of the most potent and well-studied chemoattractants for neutrophils. tandfonline.comwikipedia.org
The specific sequence of this compound, with its repeating methionine residues, will determine its unique binding affinity for different FPR subtypes and, consequently, the specific biological responses it elicits. Research into the structure-activity relationships of various formylated peptides helps to elucidate the precise molecular requirements for receptor activation and downstream signaling. nih.gov
Historical Context of Formylated Peptide Research and its Relevance to this compound
The discovery of N-formylated peptides as potent chemoattractants for leukocytes in the 1970s was a landmark in immunology. wikipedia.orgpnas.org Researchers observed that bacteria produced substances that could attract white blood cells. pnas.org This led to the hypothesis that since bacterial protein synthesis starts with N-formylmethionine, peptides containing this modified amino acid might be the active chemoattractant molecules. wikipedia.org
Subsequent studies using synthetic N-formylated peptides confirmed this hypothesis and led to the identification and characterization of the Formyl Peptide Receptors (FPRs). frontiersin.orgoup.com This pioneering work established the crucial role of N-formylated peptides in innate immunity and inflammation.
The ongoing research into specific formylated peptides like this compound builds upon this historical foundation. By studying the biological activities of individual peptides, scientists can gain a more nuanced understanding of the complex interplay between bacterial or mitochondrial signals and the host immune response. This knowledge is not only fundamental to our understanding of immunology but also holds potential for the development of new therapeutic strategies for a variety of inflammatory diseases and infections. nih.govwikipedia.org
Properties
Molecular Formula |
C16H29N3O5S3 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H29N3O5S3/c1-25-7-4-11(17-10-20)14(21)18-12(5-8-26-2)15(22)19-13(16(23)24)6-9-27-3/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t11-,12-,13-/m0/s1 |
InChI Key |
JAGURBYHFCUGLL-AVGNSLFASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC=O |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC=O |
Origin of Product |
United States |
Biological Origins and Biosynthesis of N Formylmethionyl Peptides
N-Terminal Formylation in Prokaryotic Protein Synthesis
In bacteria, the initiation of protein synthesis is a highly conserved process that begins with N-formylmethionine. nih.gov All nascent bacterial proteins are synthesized with fMet as the first amino acid. microbialcell.com This process is a hallmark of bacterial metabolism and plays a crucial role in the subsequent maturation and fate of the synthesized proteins. aai.org
The formylation of the initiator methionine is a critical pre-translational modification catalyzed by the enzyme methionyl-tRNA formyltransferase (FMT). wikipedia.orgresearchgate.net This enzyme specifically recognizes methionyl-tRNAfMet, the initiator tRNA, but not the elongator methionyl-tRNAMet. wikipedia.org FMT transfers a formyl group from the donor molecule, 10-formyltetrahydrofolate (10-CHO-THF), to the α-amino group of the methionine attached to the initiator tRNA. microbialcell.comresearchgate.netnih.gov This reaction produces N-formylmethionyl-tRNAfMet (fMet-tRNAfMet), which is then delivered to the ribosome to initiate protein synthesis. researchgate.net The formylation of Met-tRNAfMet is crucial for efficient translation initiation in bacteria. nih.gov While not always strictly essential for viability, its absence can lead to slow growth and increased sensitivity to stress. microbialcell.com Recent studies have also shown that methionyl-tRNA formyltransferase can utilize 10-formyldihydrofolate (B1664512) as an alternative substrate. nih.govmicrobiologyresearch.org
The specificity of FMT for the initiator tRNA is due to its recognition of specific features within the tRNA molecule itself. wikipedia.orgresearchgate.net This ensures that only the initiating methionine is formylated, while internal methionines remain unmodified. The formyl group on the initiator tRNA promotes its recognition by initiation factor 2 (IF2), which facilitates its binding to the ribosomal P-site, and prevents its interaction with elongation factor Tu (EF-Tu). ebi.ac.ukpnas.org
Following the initiation of protein synthesis, the N-terminal formyl group is often removed in a cotranslational process by the enzyme peptide deformylase (PDF). nih.govmicrobialcell.com PDF is a metalloenzyme that is essential in many bacteria and is often found associated with the ribosome near the polypeptide exit tunnel. microbialcell.comuni-goettingen.de This enzyme catalyzes the hydrolytic cleavage of the formyl group from the N-terminal fMet of the nascent polypeptide chain. nih.gov
The efficiency of deformylation can depend on the nature of the second amino acid in the polypeptide chain. microbialcell.com For the majority of bacterial proteins, this deformylation is a prerequisite for the subsequent removal of the entire N-terminal methionine residue by another enzyme, methionine aminopeptidase (B13392206) (MAP). wikipedia.orgnih.gov However, in some cases, particularly with certain secreted peptides, the formyl group is not removed. aai.org The process of deformylation is not always complete, and the extent of deformylation can be influenced by factors such as the rate of protein synthesis. microbialcell.com Incomplete deformylation can result in the presence of N-formylated proteins in the bacterial cell, which may act as degradation signals, marking the proteins for proteolysis. nih.govmicrobialcell.com
Mitochondrial Origin of N-Formylated Peptides in Eukaryotic Systems
The presence of N-formylated peptides in eukaryotes is a direct consequence of the endosymbiotic theory, which posits that mitochondria and chloroplasts evolved from ancient bacteria that were engulfed by early eukaryotic cells. wikipedia.orgresearchgate.net These organelles have retained their own protein synthesis machinery, which closely resembles that of their prokaryotic ancestors.
Similar to bacteria, protein synthesis in mitochondria and chloroplasts is initiated with N-formylmethionine. wikipedia.orgmicrobialcell.com These organelles contain their own ribosomes, tRNAs, and enzymes necessary for this process, including a mitochondrial formyltransferase. microbialcell.comnih.gov The use of fMet for initiation in these organelles is a conserved feature that underscores their bacterial origins. wikipedia.org While protein synthesis in the cytosol of eukaryotic cells starts with an unformylated methionine, the distinct machinery within mitochondria and chloroplasts ensures the production of N-formylated proteins and peptides within these compartments. wikipedia.orgnih.gov However, it's noteworthy that in the yeast Saccharomyces cerevisiae, formylation of the initiator Met-tRNA is not strictly essential for mitochondrial protein synthesis. uniprot.orgasm.org
When mitochondria are damaged or cells undergo necrosis, their contents, including N-formylated peptides, can be released into the extracellular environment. wikipedia.orgcell-stress.com These mitochondrial-derived peptides are recognized by the host's innate immune system as damage-associated molecular patterns (DAMPs). aai.orgfrontiersin.org This is because they are structurally similar to the N-formylated peptides produced by bacteria. physiology.org
These endogenous N-formylated peptides can act as potent signaling molecules, activating formyl peptide receptors (FPRs) on the surface of immune cells such as neutrophils. aai.orgphysiology.org This activation can trigger a range of inflammatory responses, including chemotaxis, where immune cells are recruited to the site of injury or inflammation. physiology.orgnih.gov For example, N-formyl peptides released from damaged mitochondria have been implicated in the inflammatory response seen in conditions like trauma and sepsis. frontiersin.orgphysiology.org Several novel N-formylated peptides derived from mitochondrial proteins have been identified as potent activators of neutrophils. aai.orgresearchgate.net
The enzyme responsible for formylating the initiator methionyl-tRNA in mitochondria is known as mitochondrial methionyl-tRNA formyltransferase (MTFMT). nih.govwikipedia.org In humans, this enzyme is encoded by the nuclear gene MTFMT and the resulting protein is imported into the mitochondria. wikipedia.org MTFMT catalyzes the transfer of a formyl group to Met-tRNA(Met), which is then used to initiate the translation of the 13 proteins encoded by the mitochondrial DNA. nih.govnih.gov
Cytosolic N-Formyl-Protein Synthesis in Eukaryotes Under Specific Conditions
For a long time, it was believed that N-formylation of proteins was exclusive to bacteria and their evolutionary descendants, the mitochondria and chloroplasts. nih.gov However, recent research has unveiled that under specific cellular conditions, N-formyl-protein synthesis can also occur in the cytosol of eukaryotic cells, such as yeast and human cells. yeastgenome.orgbmbreports.orgnih.gov This represents a non-canonical pathway for protein modification in eukaryotes.
This cytosolic N-formylation is not a constitutive process but is significantly upregulated under conditions of cellular stress, such as in the stationary phase of cell growth or during starvation for certain amino acids. nih.govbmbreports.orgnih.gov These findings suggest that cytosolic N-formylation is a regulated process that plays a role in the cellular stress response. bmbreports.org
Non-Canonical Formylation Events and Their Biological Consequences
The discovery of cytosolic N-formylation has led to the understanding of its unique biological consequences, primarily centered around protein degradation. The N-terminal fMet on a cytosolic protein acts as a degradation signal, known as an "fMet/N-degron". nih.govbmbreports.org This marks the protein for destruction through a specific proteolytic pathway.
This process is a component of the "N-end rule pathway," a system that determines the half-life of a protein based on its N-terminal amino acid. bmbreports.org The fMet/N-degron is recognized by specific cellular machinery that targets the formylated protein for ubiquitination and subsequent degradation by the proteasome. nih.govbmbreports.org This pathway is crucial for cellular homeostasis, especially under stress conditions, by selectively removing proteins that are synthesized with the fMet modification. bmbreports.org The downregulation of this cytosolic N-formylation has been shown to make cells more sensitive to stresses like undernutrition and cold. bmbreports.org
Recent studies in cancer cells have also highlighted the potential pathophysiological implications of cytosolic N-formylation. Substantial upregulation of N-terminal fMet-containing proteins has been observed in colorectal cancer cells. nih.govresearchgate.net Furthermore, the removal of this N-terminal formyl group was found to promote cancer cell proliferation and the acquisition of cancer stem cell features, suggesting that cytosolic deformylation may have a tumor-enhancing effect. nih.govresearchgate.net
| Consequence | Description |
| Protein Degradation | N-terminal fMet acts as a degradation signal (fMet/N-degron). nih.govbmbreports.org |
| N-end Rule Pathway | N-formylated proteins are targeted for degradation via the fMet/N-end rule pathway. nih.govbmbreports.org |
| Stress Response | Important for cellular adaptation to stresses like starvation and cold. bmbreports.org |
| Cancer Biology | Altered cytosolic N-formylation is implicated in cancer progression. nih.govresearchgate.net |
Role of Cytosolic Formyltransferase
The key enzyme responsible for cytosolic N-formylation is the mitochondrial methionyl-tRNA formyltransferase (Fmt1 in yeast). bmbreports.orgnih.gov Although Fmt1 is primarily targeted to the mitochondria, a fraction of the newly synthesized enzyme can be retained in the cytosol, particularly under stress conditions. nih.govbmbreports.org
The retention of Fmt1 in the cytosol is a regulated process. The stress-activated kinase Gcn2 plays a crucial role in this process by phosphorylating Fmt1, which leads to its increased retention in the cytosol. nih.govbmbreports.org This, in turn, increases the concentration of fMet-tRNAfMet in the cytosol, making it available for the initiation of protein synthesis by cytosolic ribosomes. bmbreports.org
Once a cytosolic protein is N-formylated, it is recognized by the Psh1 E3 ubiquitin ligase, which is the recognition component of the eukaryotic fMet/N-end rule pathway. nih.govyeastgenome.orgbmbreports.org Psh1 specifically binds to the N-terminal fMet and mediates the polyubiquitination of the protein, marking it for degradation by the proteasome. nih.govbmbreports.org This intricate interplay between Fmt1, Gcn2, and Psh1 highlights a sophisticated regulatory network that controls protein homeostasis in response to cellular stress.
| Component | Role |
| Fmt1 (Formyltransferase) | Catalyzes the N-formylation of methionyl-tRNA in the cytosol. bmbreports.orgnih.gov |
| Gcn2 (Kinase) | Phosphorylates Fmt1, promoting its cytosolic retention under stress. nih.govbmbreports.org |
| Psh1 (E3 Ubiquitin Ligase) | Recognizes the N-terminal fMet and targets the protein for degradation. nih.govyeastgenome.orgbmbreports.org |
Molecular Mechanisms of Action: Formyl Peptide Receptor Fpr Interactions
The Formyl Peptide Receptor (FPR) Family: FPR1, FPR2, and FPR3
The FPR family consists of three distinct G protein-coupled receptors (GPCRs) in humans: FPR1, FPR2, and FPR3. wikipedia.orgnih.gov These receptors are encoded by separate genes located on chromosome 19 and play crucial roles in the innate immune system. nih.govnih.gov Originally identified by their ability to recognize and bind N-formyl peptides derived from the breakdown of bacterial or mitochondrial proteins, FPRs act as pattern recognition receptors (PRRs). wikipedia.orgnih.govwikipedia.org This function allows them to detect signals of bacterial invasion or host cell damage, thereby initiating inflammatory and host defense responses. wikipedia.org
While all three receptors bind formylated peptides, they exhibit different specificities and functions. wikipedia.org FPR1 is generally considered the high-affinity receptor for many classic N-formylated peptides. nih.gov FPR2, also known as formyl peptide receptor-like 1 (FPRL1) or the lipoxin A4 receptor (ALX), demonstrates more promiscuous ligand binding, interacting with a wide variety of molecules including formylated peptides, non-formylated peptides, and lipid mediators. guidetopharmacology.org FPR3 is the least characterized member of the family and, unlike FPR1 and FPR2, does not bind the prototypical agonist N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF). nih.gov
The expression of FPR family members is most prominent on phagocytic leukocytes, which are key players in the first line of immune defense. However, their expression extends to a variety of other immune and non-hematopoietic cell types, indicating a broad role in physiological and pathological processes.
FPR1 is highly expressed in myeloid cells, including neutrophils and monocytes, as well as macrophages and dendritic cells. Its presence has also been detected in non-immune cells such as hepatocytes, astrocytes, and epithelial cells. FPR2 shares a similar expression profile with FPR1 in myeloid cells but is also found on T lymphocytes and microglial cells. FPR3 expression is primarily observed in monocytes, macrophages, and dendritic cells. nih.gov
| Cell Type | FPR1 Expression | FPR2 Expression | FPR3 Expression |
|---|---|---|---|
| Neutrophils | High | High | Not Detected |
| Monocytes | High | High | High |
| Macrophages | Present | Present | Present |
| Dendritic Cells | Present | Present | Present |
| Microglia | Not Detected | Present | Not Detected |
| Astrocytes | Present | Not Detected | Not Detected |
| Hepatocytes | Present | Not Detected | Not Detected |
| Epithelial Cells | Present | Present | Not Detected |
FPR1 is established as the primary high-affinity receptor for many short N-formylated peptides. nih.gov The prototypical bacterial peptide, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF), binds to FPR1 with high affinity, with reported inhibitor constant (Ki) values of approximately 38 nM. selleckchem.comguidetopharmacology.org This high-affinity interaction triggers a range of potent biological responses in neutrophils, including chemotaxis, superoxide (B77818) generation, and degranulation, even at nanomolar concentrations. guidetopharmacology.org The binding of these peptides initiates the host's innate immune response to bacterial infection or tissue injury. wikipedia.org
The biological activity of N-formylated peptides is highly dependent on their amino acid sequence, which dictates their binding affinity and specificity for the different FPRs. While N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) is one of the most potent chemoattractants, N-Formyl-L-Met-Met-Met (fMMM) also demonstrates significant, albeit lower, activity.
Early structure-activity relationship studies demonstrated that fMMM is a true chemoattractant, capable of stimulating both directed and random locomotion in rabbit neutrophils. researchgate.net However, its potency is considerably lower than that of fMLF. The effective concentration for 50% of maximal induced migration (ED50) for fMMM was found to be 1.2 x 10⁻⁸ M. In contrast, fMLF is substantially more potent, with an ED50 of 7 x 10⁻¹¹ M. researchgate.net This indicates that the amino acid composition following the initial N-formylmethionine residue plays a critical role in determining the binding affinity for FPR1. The substitution of the hydrophobic leucine and aromatic phenylalanine residues in fMLF with two methionine residues in fMMM results in a significant decrease in chemotactic potency. researchgate.net
Studies on other analogues reveal further specificities. For instance, the mitochondria-derived peptide N-formyl-Met-Met-Tyr-Ala-Leu-Phe (fMMYALF) is an agonist for FPR3, a receptor that does not respond to fMLF. nih.gov This highlights the nuanced recognition patterns among the FPR family members, where slight variations in the peptide sequence can shift receptor preference and biological effect.
| Peptide | Sequence | Effective Concentration (ED50) for Chemotaxis | Primary Receptor Target |
|---|---|---|---|
| N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) | f-Met-Leu-Phe | 7 x 10-11 M researchgate.net | FPR1 nih.gov |
| This compound (fMMM) | f-Met-Met-Met | 1.2 x 10-8 M researchgate.net | FPR1 researchgate.net |
| N-formyl-Met-Met-Tyr-Ala-Leu-Phe (fMMYALF) | f-Met-Met-Tyr-Ala-Leu-Phe | ~1 x 10-6 M nih.gov | FPR3 nih.gov |
Ligand-Receptor Recognition and Binding Topography
The interaction between N-formylated peptides and FPRs occurs within a binding pocket located in the transmembrane region of the receptor. wikipedia.org The specific topography of this pocket and the nature of the amino acid residues within it are critical for ligand recognition, affinity, and receptor activation.
The N-terminal formyl group is a key determinant for the high-affinity binding and potent activation of FPR1 and FPR2. nih.gov This chemical moiety is characteristic of proteins synthesized by bacteria and mitochondria, allowing the immune system to recognize these peptides as "danger signals". guidetopharmacology.org The N-formyl group is crucial for establishing a stable interaction within the receptor's binding pocket, primarily through the formation of hydrogen bonds with specific amino acid residues. semmelweis.hu
The importance of this group is underscored by studies where it is removed or replaced. The non-formylated version of a peptide is at least 100-fold less potent than its N-formylated counterpart. semmelweis.hu Furthermore, replacing the formyl group with a bulkier group, such as a tert-butyloxycarbonyl (t-Boc) group, can convert a potent agonist like fMLF into a competitive antagonist that binds to the receptor but fails to activate it. nih.gov
The binding of N-formylated peptides is not solely dependent on the formyl group but also involves specific interactions between the peptide's amino acid side chains and residues within the receptor's binding pocket. Site-directed mutagenesis and structural modeling studies have identified several key residues in FPR1 that are crucial for ligand binding and receptor activation.
Conformational Dynamics of Formylated Peptides and Receptor Activation
The activation of formyl peptide receptors is a dynamic process initiated by the binding of a formylated peptide into a pocket within the receptor's seven transmembrane domains. wikipedia.orgwikipedia.org The N-formyl group on the methionine residue is of significant importance for optimal interaction and high-affinity binding, particularly with FPR1. nih.gov
Upon binding, the peptide induces a conformational change in the receptor. wikipedia.org This structural rearrangement is transmitted from the ligand-binding pocket to the intracellular domains of the receptor. wikipedia.org Studies on the prototypical formylated peptide, fMLF, show that the peptide backbone folds, and specific residues interact with the receptor. For instance, hydrogen bonds can form between the N-formyl group of the ligand and residues in the receptor's extracellular loops, such as Arg84 and Lys85 in FPR. wikipedia.org The binding of the ligand stabilizes an active conformation of the receptor, which is a prerequisite for initiating downstream signaling. acs.org Theoretical conformational analyses suggest that while some formylated peptides are flexible, this flexibility may allow them to adopt the necessary β-turn structure required for effective interaction with the receptor. mdpi.com
G Protein-Coupled Receptor (GPCR) Signaling Transduction
Formyl peptide receptors belong to the large superfamily of G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.orgnih.gov These receptors are characterized by their structure, which spans the cell membrane seven times. wikipedia.org When a ligand like an N-formylated peptide binds to the extracellular portion of an FPR, it triggers a change in the receptor's shape that allows it to interact with and activate an intracellular heterotrimeric G protein. wikipedia.orgkhanacademy.org FPRs are primarily coupled to inhibitory G-proteins of the Gi family. researchgate.net This interaction is the first step in a complex signaling cascade that translates the external signal—the presence of the formylated peptide—into a specific cellular response. nih.govsemanticscholar.orgunina.it
G-Protein Coupling and Activation upon N-Formyl Peptide Binding
In its inactive state, the heterotrimeric G protein, consisting of α, β, and γ subunits, is bound to Guanosine Diphosphate (GDP) and may be associated with the receptor. wikipedia.org The binding of an N-formyl peptide agonist to the FPR induces the receptor's conformational change, which in turn allows the receptor to act as a guanine nucleotide exchange factor (GEF) for the associated Gα subunit. wikipedia.org
This interaction prompts the Gα subunit to release GDP and bind a molecule of Guanosine Triphosphate (GTP). wikipedia.org The binding of GTP to the Gα subunit is the "on" switch for G protein signaling. This event causes two key dissociations: the GTP-bound Gα subunit separates from the Gβγ dimer, and both components detach from the receptor. wikipedia.org The now-activated Gα-GTP and the free Gβγ dimer can independently interact with and modulate the activity of various downstream effector proteins. cellsignal.com
Table 1: Key Components in FPR G-Protein Activation
| Component | State/Function before Activation | Role in Activation | State/Function after Activation |
|---|---|---|---|
| N-Formyl Peptide | Extracellular signal | Binds to FPR, inducing a conformational change | Remains bound until dissociation |
| FPR (GPCR) | Inactive conformation | Undergoes conformational change, acts as GEF | Active, G-protein-bound state; later desensitized |
| Gα Subunit | Bound to GDP and Gβγ | Releases GDP, binds GTP | Dissociates from Gβγ, interacts with effectors |
| Gβγ Dimer | Bound to Gα-GDP | - | Dissociates from Gα, interacts with effectors |
| GDP/GTP | GDP is bound to the inactive Gα subunit | GDP is exchanged for GTP | GTP is bound to the active Gα subunit |
Downstream Signaling Cascades Initiated by Formyl Peptide Receptors
Once activated, both the Gαi-GTP subunit and the Gβγ dimer initiate multiple intracellular signaling pathways. nih.govsemanticscholar.orgunina.it The activation of these cascades leads to the characteristic cellular responses to chemoattractants, such as chemotaxis, superoxide production, and degranulation. nih.govguidetopharmacology.org
Key downstream signaling pathways include:
Phospholipase C (PLC) Activation: The Gβγ dimer can activate PLC-β isoforms. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. nih.govresearchgate.net DAG, along with calcium, activates Protein Kinase C (PKC) isoforms. nih.govresearchgate.net
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunits can also activate PI3K. cellsignal.com PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Protein Kinase B (Akt), leading to their activation. nih.govresearchgate.net The PI3K/Akt pathway is crucial for cell survival and migration.
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation leads to the stimulation of the MAPK cascade, including the extracellular signal-regulated kinase (ERK) pathway (p44/p42 MAPK) and the p38 MAPK pathway. nih.govresearchgate.netcellsignal.com This activation can occur through various mechanisms, including those involving PKC and PI3K, and plays a role in gene expression, proliferation, and inflammation. nih.govresearchgate.net
The culmination of these signaling events orchestrates the complex cellular behaviors required for an effective innate immune response. nih.govresearchgate.net
Table 2: Major Downstream Signaling Pathways of FPR Activation
| Pathway | Key Effector/Enzyme | Second Messengers | Major Cellular Outcomes |
|---|---|---|---|
| Phospholipase C (PLC) | Phospholipase C-β | IP3, DAG, Ca2+ | Calcium mobilization, Protein Kinase C activation |
| PI3K/Akt | Phosphoinositide 3-kinase (PI3K) | PIP3 | Cell survival, chemotaxis, proliferation |
| MAP Kinase | ERK, p38 MAPK | - | Gene expression, inflammation, cell migration |
Table 3: List of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-formylmethionyl-leucyl-phenylalanine | fMLF, fMLP |
| Guanosine Diphosphate | GDP |
| Guanosine Triphosphate | GTP |
| Inositol 1,4,5-trisphosphate | IP3 |
| Diacylglycerol | DAG |
| Phosphatidylinositol 4,5-bisphosphate | PIP2 |
Cellular and Molecular Responses Mediated by N Formylmethionyl Peptides
Neutrophil Activation and Effector Functions
N-formylmethionyl peptides are powerful agonists for neutrophil activation, initiating a variety of functions that are central to the inflammatory response. aai.orgnih.gov These peptides bind to formyl peptide receptors (FPRs) on the neutrophil surface, with N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) being a prototypical and extensively studied member of this family. frontiersin.orgwikipedia.org The binding of these peptides to their receptors, primarily FPR1, which is abundantly expressed on neutrophils, triggers a multitude of downstream effector functions. nih.govontosight.ai This activation is a key component of the innate immune system's initial defense against bacterial invasion and tissue damage. wikipedia.orgrupress.org
Chemotaxis and Directed Migration
One of the most prominent effects of N-formylmethionyl peptides on neutrophils is the induction of chemotaxis, the directed migration of cells along a chemical gradient. frontiersin.orgwikipedia.org This process is fundamental for recruiting neutrophils from the bloodstream to sites of infection or injury. aai.orgwikipedia.org N-formylmethionyl peptides, including fMLP, are potent chemoattractants for neutrophils, guiding them toward the source of these peptides, which can be bacteria or damaged mitochondria. aai.orgnih.govrupress.org The interaction of these peptides with FPRs initiates intracellular signaling pathways that lead to the reorganization of the actin cytoskeleton, essential for cell motility and migration. researchgate.netresearchgate.net Studies have shown that synthetic peptides containing N-formylmethionine are strong attractants for neutrophils. pnas.org The chemotactic response is highly specific, with the formylated peptides being significantly more potent than their non-formylated counterparts. rupress.org
Reactive Oxygen Species (ROS) Production
Upon activation by N-formylmethionyl peptides, neutrophils undergo a "respiratory burst," characterized by a rapid increase in the production of reactive oxygen species (ROS). wikipedia.orgphysiology.org This process is a critical component of their microbicidal activity. The binding of ligands like fMLP to FPRs triggers the assembly and activation of the NADPH oxidase enzyme complex, which is responsible for generating superoxide (B77818) anions. physiology.orgresearchgate.net Studies have demonstrated that fMLP stimulates the production of superoxide anions in human neutrophils. glpbio.com This ROS production is a key mechanism by which neutrophils kill invading pathogens. smw.ch However, excessive or dysregulated ROS production can also contribute to tissue damage during inflammatory responses. researchgate.net
Degranulation and Enzyme Release
Another crucial effector function of neutrophils stimulated by N-formylmethionyl peptides is degranulation, the process of releasing the contents of their intracellular granules. wikipedia.org These granules contain a variety of enzymes and antimicrobial proteins, such as elastase and myeloperoxidase, which are essential for killing pathogens and degrading tissue debris. acs.org The activation of FPRs by peptides like fMLP triggers signaling cascades that lead to the fusion of these granules with the plasma membrane and the release of their contents into the extracellular space or phagosomes. glpbio.comingentaconnect.com This release of potent effector molecules contributes to both host defense and the potential for inflammatory tissue injury. acs.org
Phagocytosis Enhancement
N-formylmethionyl peptides have been shown to enhance the phagocytic capacity of neutrophils, the process by which they engulf and internalize pathogens and cellular debris. wikipedia.orgmolbiolcell.org Activation of FPRs can augment the uptake of various bacteria. oup.com Studies have demonstrated that fMLP can increase the phagocytosis of bacteria like Staphylococcus aureus by human neutrophils in a concentration-dependent manner. oup.com This enhanced phagocytosis is a crucial aspect of the innate immune response, leading to more efficient clearance of invading microorganisms. oup.com The signaling pathways initiated by FPR activation work in concert with other phagocytic receptors to promote the engulfment of pathogens. molbiolcell.org
Neutrophil Extracellular Trap (NET) Formation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill extracellular pathogens. smw.ch While some studies suggest that fMLP by itself is a poor inducer of NET formation, it can play a role in the context of other stimuli. nih.govfrontiersin.org For instance, it has been noted that fMLP in combination with other molecules can induce the extensive production of ROS, a critical step for NETosis (the process of NET formation). frontiersin.org The generation of ROS by NADPH oxidase is a key event leading to the formation of these traps. smw.ch
Monocyte and Macrophage Activation
N-formylmethionyl peptides also serve as potent activators of monocytes and macrophages, key phagocytic cells of the innate immune system. wikipedia.orgnih.gov Similar to neutrophils, these cells express FPRs and respond to N-formyl peptides with a variety of cellular functions. nih.gov The activation of monocytes and macrophages by these peptides is a critical step in the initiation and propagation of the inflammatory response. nih.gov
Peptides like fMLP can stimulate immune responses by activating macrophages. nih.gov This activation can be inhibited by protein kinase C (PKC) and protein tyrosine kinase (PTK) inhibitors, suggesting the involvement of these signaling pathways. nih.gov N-formylmethionyl peptides are effective chemoattractants for macrophages, guiding them to sites of inflammation. pnas.org Furthermore, secretions from neutrophils treated with fMLP can induce a significant increase in the phagocytosis of bacteria by both monocytes and macrophages. nih.gov While N-formyl peptides alone may not be sufficient to induce the release of certain cytokines like IL-8 from monocytes, they can act synergistically with other molecules to promote monocyte activation. nih.gov
Intracellular Signaling Pathways Activated by Formylated Peptides
N-formylated peptides, as a class, are recognized by formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs). frontiersin.orgphysiology.orgnih.gov The activation of these receptors on various cell types, particularly immune cells like neutrophils and macrophages, initiates a cascade of intracellular signaling events. frontiersin.orgphysiology.orgingentaconnect.com While the general pathways are well-established for potent agonists like fMLP, specific data for N-Formyl-L-Met-Met-Met is largely uncharacterized.
Phospholipase C/D and Intracellular Calcium Mobilization
For N-formylated peptides in general, binding to FPRs leads to the activation of Phospholipase C (PLC). ingentaconnect.comnih.govnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). ingentaconnect.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration. physiology.orgebi.ac.uk This calcium mobilization is a critical early event in cellular activation. ebi.ac.uk Some studies also point to the activation of Phospholipase D (PLD) in response to formyl peptides. nih.govmedchemexpress.com
However, specific studies detailing the capacity of This compound to activate the PLC/PLD pathway and induce intracellular calcium mobilization are not available. The potency and kinetics of such activation, were it to occur, remain to be determined.
Protein Kinase C (PKC) Activation
The diacylglycerol (DAG) produced by PLC activation, in conjunction with increased intracellular calcium, leads to the activation of Protein Kinase C (PKC) isoforms. ingentaconnect.comnih.gov PKC is a family of serine/threonine kinases that phosphorylate a wide range of protein substrates, playing a crucial role in many cellular processes, including degranulation, superoxide production, and gene expression in neutrophils and macrophages. ingentaconnect.comnih.gov The involvement of PKC is a central component of the signaling cascade initiated by N-formylated peptides like fMLP. nih.gov
There is no specific data available from the conducted searches that demonstrates or quantifies the activation of PKC isoforms in response to This compound .
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38 MAPK, ERK1/2)
The activation of FPRs by formylated peptides is known to stimulate several Mitogen-Activated Protein Kinase (MAPK) cascades, including the p38 MAPK and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. physiology.orgingentaconnect.comresearchgate.net These pathways are involved in a wide array of cellular responses such as inflammation, cell differentiation, and apoptosis. physiology.org In neutrophils, for instance, p38 MAPK activation is implicated in chemotaxis and the inflammatory response. physiology.orgresearchgate.net
Specific research detailing the activation of p38 MAPK, ERK1/2, or other MAPK cascades by This compound is absent from the available literature. The specific role and extent of MAPK activation by this particular peptide are unknown.
PI3K/Akt Pathway Involvement
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of FPR activation. frontiersin.orgaai.org The βγ subunits of the dissociated G-protein can activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). ingentaconnect.comaai.org PIP3 acts as a second messenger to recruit and activate proteins such as the serine/threonine kinase Akt (also known as Protein Kinase B). This pathway is essential for various cellular functions, including cell survival, proliferation, and chemotaxis. frontiersin.orgaai.org
No studies were found that specifically investigate the involvement of the PI3K/Akt pathway in cellular responses to This compound .
CREB Signaling
The cAMP response element-binding protein (CREB) is a transcription factor that is activated by phosphorylation by several kinases, including those downstream of calcium mobilization and MAPK pathways. In some cell types, N-formylated peptides have been shown to induce CREB signaling. For example, in human mesenchymal stem cells, fMLP-stimulated osteogenic differentiation was found to be mediated through a pathway involving ERK and CREB. medchemexpress.combiocrick.comchemsrc.com
There is a lack of information regarding the effect of This compound on the CREB signaling pathway.
Effects on Other Cell Types
N-formylated peptides are known to affect a variety of cell types beyond the well-studied neutrophils and macrophages. These include endothelial cells, epithelial cells, and stem cells. medchemexpress.comaai.orgnih.gov For instance, fMLP can promote osteoblast differentiation from mesenchymal stem cells and influence the restitution of intestinal epithelial cells. medchemexpress.comaai.org
However, there are no specific research findings on the effects of This compound on these or any other specific cell types. The biological activity and cellular targets of this particular peptide remain an area for future investigation.
Leukocyte Aggregation
N-formylmethionyl peptides are powerful chemoattractants that induce the aggregation of leukocytes, a critical early step in the inflammatory response. pnas.orgrndsystems.com This process is primarily mediated through the activation of formyl peptide receptor 1 (FPR1), a G protein-coupled receptor expressed on the surface of neutrophils and other immune cells. frontiersin.orgbiocrick.comselleckchem.com The binding of N-formyl peptides to FPR1 initiates a signaling cascade that leads to cell polarization, chemotaxis, and the release of various inflammatory mediators. glpbio.comnih.gov
Di- and tripeptides containing N-formylmethionine have been identified as strong attractants for both neutrophils and macrophages. pnas.org The prototypical N-formylated tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), is a potent stimulator of leukocyte aggregation. biocrick.comselleckchem.comselleck.co.jp The interaction between N-formyl peptides and their receptors is highly specific, and this specificity is crucial for directing leukocytes to sites of bacterial invasion or tissue injury. wikipedia.org Pertussis toxin has been shown to inhibit N-formyl-Met-Leu-Phe (fMLP)-mediated human neutrophil functions, including aggregation, by modifying the associated G-protein. nih.gov
| Compound | Effect on Leukocytes | Receptor | Reference |
|---|---|---|---|
| N-formylmethionyl peptides | Strong attractants for neutrophils and macrophages | FPR1 | pnas.orgfrontiersin.org |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Potent stimulator of leukocyte aggregation | FPR1 | biocrick.comselleckchem.comselleck.co.jp |
Osteoblast Differentiation and Bone Formation
Recent research has uncovered a role for N-formylmethionyl peptides in bone metabolism, specifically in promoting osteoblast differentiation and bone formation. nih.govresearchgate.net The activation of FPR1 on mesenchymal stem cells (MSCs) by N-formyl peptides has been shown to encourage their commitment to the osteoblastic lineage while suppressing adipogenic differentiation. nih.govmedchemexpress.com
Studies using the N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), have demonstrated that its binding to FPR1 stimulates osteogenesis. This is associated with an increased expression of key osteogenic markers and enhanced mineralization. nih.govresearchgate.netchemsrc.com In-vivo studies in both zebrafish and rabbit models have confirmed that fMLP promotes bone formation, highlighting its potential physiological relevance in bone biology. nih.govresearchgate.netebi.ac.uk The signaling pathway involves the activation of phospholipase C and D, leading to a cascade that ultimately promotes the expression of osteogenic genes. glpbio.comnih.gov Furthermore, research indicates that FPR1 expression is significantly increased during the osteogenesis of bone marrow-derived stem cells (BMSCs), and its absence leads to reduced osteogenesis and impaired bone healing. nih.govresearchgate.net
| Compound/Factor | Effect on Bone Cells | Key Findings | Reference |
|---|---|---|---|
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Promotes osteoblastic commitment of mesenchymal stem cells | Increases expression of osteogenic markers and mineralization. Suppresses adipogenic differentiation. | nih.govresearchgate.netmedchemexpress.com |
| FPR1 Activation | Induces osteogenesis | FPR1 expression increases during osteoblast differentiation. Knockout of FPR1 reduces osteogenesis. | nih.govresearchgate.net |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Promotes bone formation in vivo | Demonstrated in zebrafish and rabbit models. | nih.govresearchgate.netebi.ac.uk |
Modulation of Cytokine Gene Expression in Immune Cells
N-formylmethionyl peptides are significant modulators of cytokine gene expression in immune cells, contributing to the inflammatory response. medchemexpress.comchemsrc.com The interaction of these peptides with FPRs can trigger the production of both pro-inflammatory and anti-inflammatory cytokines, depending on the cellular context and the specific ligand. frontiersin.orgmdpi.com
The bacterial-derived peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) has been shown to induce the expression of pro-inflammatory cytokine genes in human peripheral blood monocytes. medchemexpress.comchemsrc.com In certain contexts, N-formyl peptides can work synergistically with other bacterial products, like lipopolysaccharide (LPS), to amplify the inflammatory response, including the induction of Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.com The signaling pathways involved often include the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. mdpi.com However, the role of N-formyl peptides in cytokine regulation is complex, as some FPR ligands have been shown to block the release of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and upregulate the anti-inflammatory cytokine IL-10. frontiersin.org This dual functionality highlights the nuanced role of the N-formyl peptide system in orchestrating the immune response.
| Peptide/Ligand | Cell Type | Effect on Cytokine Expression | Reference |
|---|---|---|---|
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Human peripheral blood monocytes | Induces pro-inflammatory cytokine gene expression. | medchemexpress.comchemsrc.com |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) with LPS | Immune cells | Synergistically induces TNF-α. | medchemexpress.com |
| Certain FPR ligands | Immune cells | Can block pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) and upregulate anti-inflammatory IL-10. | frontiersin.org |
Synthetic Strategies and Analytical Characterization of N Formyl L Met Met Met
Chemical Synthesis Methodologies for N-Formylated Peptides
The chemical synthesis of N-formylated peptides can be achieved through several established strategies, primarily categorized as solid-phase or solution-phase synthesis. The choice of method depends on factors like the desired peptide length, scale of production, and purification requirements.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides due to its efficiency and simplified purification processes. nih.govbachem.com The technique involves assembling a peptide chain sequentially while it is anchored to an insoluble polymer support. sigmaaldrich.com This allows for the easy removal of excess reagents and by-products by simple filtration and washing. sigmaaldrich.com
The general workflow for synthesizing an N-formylated peptide like N-Formyl-L-Met-Met-Met via SPPS, typically using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, is as follows:
Resin Loading: The C-terminal amino acid (in this case, Methionine) is anchored to a solid support, such as a Wang or 2-chlorotrityl chloride resin. researchgate.net
Peptide Chain Elongation: The peptide chain is built by repeated cycles of deprotection and coupling. Each cycle consists of removing the temporary Nα-Fmoc protecting group from the resin-bound amino acid (usually with a piperidine (B6355638) solution) and then coupling the next Fmoc-protected amino acid using activating reagents. sigmaaldrich.comekb.eg
On-Resin Formylation: After the complete tripeptide (Met-Met-Met) is assembled and the final Fmoc group is removed from the N-terminal methionine, the formylation reaction is carried out directly on the resin-bound peptide. nih.gov
Cleavage and Deprotection: The completed N-formylated peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. ekb.eg
This on-resin formylation approach is advantageous as it simplifies purification, with the final product being isolated after a single cleavage and precipitation step. nih.gov
Solution-Phase Synthesis Techniques
Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves carrying out all reactions in a homogeneous solution. While it can be more labor-intensive due to the need for purification of intermediates after each step, it offers flexibility and is sometimes preferred for large-scale synthesis. nih.govacs.org
The fundamental principle involves the formation of a peptide bond between two amino acids or peptide fragments where one has a protected C-terminus and a free N-terminus, and the other has a protected N-terminus and an activated C-terminus. acs.org For this compound, this could involve synthesizing the Met-Met-Met tripeptide in solution and then performing a final formylation step on the free N-terminus. Alternatively, N-formyl-L-methionine can be used as a starting building block and coupled to the dipeptide Met-Met. nih.gov The formyl group itself serves as a stable N-terminal protecting group throughout the subsequent coupling steps. acs.org
Specific N-Formylation Reactions at the N-Terminus
The introduction of the formyl group (–CHO) at the N-terminus is a critical step that can be accomplished using various reagents and conditions. nih.gov The formylation is typically performed after the full peptide chain has been assembled on the solid support to ensure modification only occurs at the final N-terminal amine. nih.govchemistryviews.org
Several methods for N-terminal formylation have been developed:
Formic Acid with a Carbodiimide: A common and effective method involves activating formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.govekb.eg The reaction is often performed at low temperatures (e.g., 4°C) to prevent the decomposition of formic acid and improve yields, which can reach 70-75%. nih.gov
Formic Acid/Acetic Anhydride (B1165640): A mixture of formic acid and acetic anhydride can be used as a potent formylating agent. This method was used in some earlier protocols for synthesizing formylated peptides after cleavage from the resin.
Activated Formic Acid Esters: Reagents like p-nitrophenyl formate (B1220265) and ethyl formate are also effective for on-resin formylation. chemistryviews.org These reagents react with the free N-terminal amine to introduce the formyl group. chemistryviews.org p-Nitrophenyl formate, in particular, has been shown to be convenient and versatile, achieving high formylation degrees within a few hours at room temperature.
One-Pot Formylation with Acetic Anhydride: A rapid, one-pot procedure uses a mixture of formic acid, pyridine, and acetic anhydride in a solvent like dimethylformamide (DMF). beilstein-journals.org This method is efficient for formylating both the N-terminus and lysine (B10760008) side chains, with reported yields over 90%. beilstein-journals.org
Table 1: Comparison of Common N-Formylation Reagents
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Formic Acid / DCC | On-resin, 4°C, overnight in DMF/DIPEA nih.gov | Inexpensive, effective, good yields (70-75%) nih.gov | Requires pre-activation step; removal of urea (B33335) by-product nih.gov |
| p-Nitrophenyl formate | On-resin, room temperature, 1-3 hours chemistryviews.org | Commercially available, convenient, high conversion rates | May require monitoring for completion |
| Ethyl formate | On-resin, room temperature nih.govchemistryviews.org | Mild conditions nih.gov | May have slower reaction kinetics compared to others chemistryviews.org |
| Formic Acid / Acetic Anhydride / Pyridine | On-resin, room temperature, ~10 minutes in DMF beilstein-journals.org | Very rapid, one-pot procedure, high yields (>90%) beilstein-journals.org | Uses multiple reagents |
Synthesis of Labeled this compound for Mechanistic Studies
To investigate the mechanisms of action, receptor binding, and metabolic fate of this compound, isotopically labeled versions are invaluable tools. Stable isotopes like ¹³C, ¹⁵N, or ¹⁷O can be incorporated into the peptide structure, allowing it to be tracked and distinguished from its natural-abundance counterparts using techniques like mass spectrometry and NMR spectroscopy. acs.orgresearchgate.net
The synthesis of a labeled version of this compound would follow the standard SPPS protocol, but with the use of one or more isotopically enriched Fmoc-amino acid building blocks. nih.gov For example, to create a fully ¹³C/¹⁵N-labeled peptide, Fmoc-L-Met-OH where all carbon atoms are ¹³C and the nitrogen atom is ¹⁵N would be used for all three coupling steps in the synthesis.
The synthesis of a per-¹³C/¹⁵N-labeled tripeptide using Fmoc-based SPPS has been successfully demonstrated, yielding the final product after on-bead formylation and HPLC purification. nih.gov Similarly, fluorescent labels can be attached to study receptor distribution and mobility. nih.gov These labeling strategies provide essential probes for detailed functional and structural studies. chemistryviews.orgacs.org
Analytical Characterization Techniques for Formylated Peptides
Following synthesis and purification, it is essential to verify the identity, purity, and structural integrity of the N-formylated peptide. Mass spectrometry is the primary tool for this purpose.
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information. For this compound, MS confirms that the correct peptide was synthesized and that the N-terminal formylation was successful.
Molecular Weight Confirmation: The addition of a formyl group (CHO) to the N-terminus of the Met-Met-Met tripeptide results in a specific mass increase of 28 Da compared to the non-formylated peptide. nih.gov MS analysis, often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI (Electrospray Ionization), is used to measure the molecular weight of the purified product. A successful synthesis will show a dominant peak corresponding to the exact calculated mass of this compound.
Sequence Verification: Tandem mass spectrometry (LC-MS/MS) is used to confirm the amino acid sequence. scienceopen.com In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern reveals the sequence of amino acids. The presence of fragment ions containing the N-terminus will be shifted by the mass of the formyl group, confirming both the sequence and the location of the modification. nih.govscienceopen.com
Purity Assessment: The purity of the synthetic peptide is often determined by HPLC analysis, which separates the target peptide from any impurities. aai.org The identity of the main peak is then confirmed by mass spectrometry. aai.org Advanced techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry can provide extremely high resolution and mass accuracy, further verifying the structural integrity and chemoselectivity of the synthesis. chemistryviews.org
These analytical methods are crucial for ensuring that the synthetic N-formylated peptide used in biological or mechanistic studies is the correct, pure compound, which is essential for obtaining reliable and reproducible results. scienceopen.comaai.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of synthetic peptides like this compound. Through various NMR experiments, it is possible to confirm the amino acid sequence, verify the presence of the N-terminal formyl group, and gain insights into the three-dimensional conformation of the peptide in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assemble a complete picture of the molecular structure.
For this compound, specific signals in the ¹H and ¹³C NMR spectra would be expected:
Formyl Group: A characteristic signal for the formyl proton (-CHO) would be observed in the downfield region of the ¹H NMR spectrum, typically around 8.0-8.5 ppm. The corresponding formyl carbon would appear in the ¹³C NMR spectrum at approximately 160-165 ppm.
Amide Protons: The amide protons (NH) of the peptide backbone would resonate in the range of 7.0-8.5 ppm in the ¹H spectrum.
Alpha-Protons (Hα): The protons on the α-carbons of the three methionine residues would appear between 4.0 and 5.0 ppm.
Methionine Side Chains: The protons of the methionine side chains (-CH₂-CH₂-S-CH₃) would give rise to a series of signals in the upfield region of the ¹H spectrum, including a distinct singlet for the S-methyl protons around 2.1 ppm.
Hypothetical ¹H NMR Data for this compound This table is for illustrative purposes only.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity |
| Formyl-H | 8.20 | s |
| Met¹-NH | 8.10 | d |
| Met²-NH | 7.95 | d |
| Met³-NH | 7.80 | d |
| Met¹-Hα | 4.65 | m |
| Met²-Hα | 4.50 | m |
| Met³-Hα | 4.40 | m |
| Met¹²³-Hβ | 1.90-2.20 | m |
| Met¹²³-Hγ | 2.50-2.70 | m |
| Met¹²³-S-CH₃ | 2.10 | s |
Hypothetical ¹³C NMR Data for this compound This table is for illustrative purposes only.
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
| Formyl C=O | 163.0 |
| Met¹ C=O | 172.5 |
| Met² C=O | 172.0 |
| Met³ C=O | 173.5 |
| Met¹ Cα | 51.5 |
| Met² Cα | 52.0 |
| Met³ Cα | 52.5 |
| Met¹²³ Cβ | 31.0 |
| Met¹²³ Cγ | 29.5 |
| Met¹²³ S-CH₃ | 15.0 |
Chromatographic Methods (e.g., HPLC) for Purification and Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for both the purification of this compound after synthesis and for assessing its purity. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides.
In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column containing a nonpolar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. A gradient of an organic solvent (like acetonitrile) in an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid, TFA) is typically used to elute the peptide and any impurities. beilstein-journals.orgresearchgate.net The eluting compounds are detected by a UV detector, usually at a wavelength of 210-220 nm where the peptide bond absorbs.
The purity of the final product is determined by integrating the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. A high purity level (typically >95% or >98%) is required for subsequent biological or structural studies.
The following table presents a hypothetical set of conditions and results for the analytical RP-HPLC of this compound, illustrating how the data would be presented. beilstein-journals.orgresearchgate.netacs.org
Hypothetical Analytical RP-HPLC Data for this compound This table is for illustrative purposes only.
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Retention Time (tR) | 12.5 min |
| Purity | >98% |
Roles in Biological Systems and Pathophysiological Contexts
Immunomodulatory Roles in Host Defense and Inflammation
N-formyl peptides are key players in the innate immune system, acting as powerful signals that alert the body to bacterial invasion or tissue damage. nih.gov Their primary function is to recruit and activate phagocytic cells to sites of infection or injury.
The innate immune system identifies invading pathogens by recognizing molecules characteristic of microorganisms. wikipedia.org Since bacterial proteins are initiated with N-formylmethionine, the presence of N-formyl peptides in tissues is a strong indicator of a bacterial infection. wikipedia.orgwikipedia.org These peptides act as potent chemoattractants, guiding neutrophils and other leukocytes to the site of invasion to eliminate the pathogens. ingentaconnect.commyskinrecipes.com This process is a fundamental aspect of the initial defense against bacterial infections. wikipedia.org
Interestingly, N-formyl peptides are not only derived from bacteria but also from the mitochondria of host cells. wikipedia.org Due to the endosymbiotic origin of mitochondria, they share certain molecular features with bacteria, including the use of N-formylmethionine in protein synthesis. wikipedia.org When host cells are damaged, they can release mitochondrial N-formyl peptides, which then act as "damage-associated molecular patterns" (DAMPs). nih.gov These DAMPs can initiate an inflammatory response even in the absence of infection, a process known as sterile inflammation. nih.govnih.gov This mechanism is crucial for clearing damaged cells and initiating tissue repair. wikipedia.org
Pathophysiological Implications of Aberrant N-Formyl Peptide Signaling
While essential for host defense, dysregulated or chronic activation of N-formyl peptide signaling pathways can contribute to the pathology of various inflammatory diseases.
Elevated levels of N-formyl peptides, likely of mitochondrial origin, have been implicated in the pathogenesis of autoimmune and autoinflammatory diseases. frontiersin.org In conditions like Systemic Sclerosis , a chronic autoimmune disease characterized by fibrosis, there is evidence of upregulated N-formyl peptide receptors on fibroblasts, the cells responsible for producing connective tissue. nih.gov This suggests that N-formyl peptides may contribute to the fibrotic process in this disease. nih.gov
Similarly, in Rheumatoid Arthritis , a chronic inflammatory disorder affecting the joints, mitochondrial N-formyl peptides have been found at elevated levels and are associated with disease activity. nih.gov These peptides can promote neutrophil activation within the joints, contributing to the persistent inflammation and tissue damage characteristic of the disease. nih.govnih.gov
Table 1: N-Formyl Peptide Involvement in Inflammatory Diseases
| Disease | Implicated Role of N-Formyl Peptides | Key Cellular Players | Potential Consequence |
| Systemic Sclerosis | Upregulation of FPRs on fibroblasts. nih.gov | Fibroblasts | Contribution to fibrosis. nih.gov |
| Rheumatoid Arthritis | Elevated levels of mitochondrial N-formyl peptides. nih.gov | Neutrophils | Promotion of joint inflammation and damage. nih.gov |
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. nih.gov N-formyl peptides, both from bacteria and damaged host mitochondria, are thought to play a significant role in the overwhelming inflammatory response seen in sepsis. nih.govphysiology.org High levels of circulating N-formyl peptides can lead to systemic inflammation and contribute to the cardiovascular collapse and organ dysfunction associated with septic shock. physiology.org Studies have shown that elevated levels of N-formyl-methionine are associated with the severity and mortality of septic shock. nih.govnih.gov
Emerging Roles in Cancer Biology and Tumorigenesis
While specific research delineating the exclusive role of the chemical compound N-Formyl-L-Met-Met-Met in cancer biology is nascent, its function can be inferred from the broader understanding of N-formylated peptides and their interaction with Formyl Peptide Receptors (FPRs). These peptides, including this compound, are recognized by the immune system as molecules indicative of bacterial presence or cellular damage, thereby playing a significant role in inflammation—a process intricately linked with cancer. wikipedia.orgnih.gov The emerging evidence points towards a complex, often dual, role for the signaling system of formylated peptides in the development and progression of various cancers. nih.govfrontiersin.org
N-formylated peptides are produced by bacteria and are also released from damaged host cell mitochondria. frontiersin.orgtocris.com They act as potent chemoattractants for immune cells and are considered a class of pattern recognition receptors (PRRs) that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.gov The biological effects of these peptides are mediated through a small family of G-protein coupled receptors (GPCRs), primarily FPR1, FPR2, and FPR3. nih.govfrontiersin.org Malignant cells have been found to express these receptors, utilizing the signaling pathways for their own advantage, which can include promoting proliferation, migration, and resistance to apoptosis. nih.gov
The role of FPRs in tumorigenesis appears to be highly context-specific, with reports indicating both pro- and anti-tumorigenic functions depending on the cancer type, the specific receptor involved, and the tumor microenvironment. frontiersin.orgnih.gov
Detailed Research Findings
Research into the role of the N-formylated peptide signaling axis in cancer has revealed its involvement in numerous hallmark processes of tumorigenesis. The most extensively studied N-formylated peptide is N-Formyl-Met-Leu-Phe (fMLP), a potent agonist for FPR1. tocris.comnih.gov Studies using fMLP have provided a foundational understanding of how peptides like this compound might influence cancer progression.
Pro-Tumorigenic Roles:
Neuroblastoma: High expression of FPR1 in neuroblastoma correlates with high-risk disease and poor patient survival. nih.govresearchgate.netnih.gov Stimulation of FPR1 in neuroblastoma cells with fMLP leads to intracellular calcium mobilization and the activation of several pro-survival and proliferative signaling pathways, including MAPK/Erk, PI3K/Akt, and P38-MAPK. nih.govresearchgate.netnih.gov In vivo studies have shown that knocking down FPR1 delays xenograft tumor development, while its overexpression enhances tumorigenesis. nih.govresearchgate.net
Glioblastoma: FPR1 is expressed by malignant human glioma cells and promotes motility, growth, and the production of angiogenic factors. nih.gov This activity is partly mediated by the transactivation of the epidermal growth factor receptor (EGFR). nih.gov
Hepatocellular Carcinoma (HCC): FPR1 is expressed in human HCC tissues and hepatoma cell lines. nih.gov Its activation contributes to tumor progression by mediating tumor cell chemotaxis, proliferation, and the production of the pro-inflammatory and pro-angiogenic chemokine IL-8. nih.gov
Colon Cancer: FPR2 expression is elevated in progressive human colorectal cancer and is associated with a poorer patient prognosis. spandidos-publications.com It has been shown to stimulate tumorigenesis and invasion in colon cancer cells. spandidos-publications.com
Ovarian Cancer: FPR2 is considered a promoter in epithelial ovarian cancer (EOC), where its expression is linked to poor prognosis. It is believed to promote invasion and metastasis. spandidos-publications.com
Breast Cancer: Malignant breast cancer cells can express FPR1 and FPR2, which, when activated, can lead to increased tumor cell growth. frontiersin.org
Anti-Tumorigenic and Context-Dependent Roles:
Gastric Cancer: In contrast to its role in other cancers, one study reported that FPR1 may act as a potential "tumor suppressor" in gastric cancer. frontiersin.org
Anticancer Immunosurveillance: The FPR1 receptor is crucial for the proper functioning of dendritic cells (DCs), which are essential for priming T cells for an effective anti-tumor immune response. themarkfoundation.org When cancer cells die, they can release DAMPs, including N-formylated peptides, which are sensed by FPR1 on DCs, guiding them to the tumor. themarkfoundation.org Patients with certain germline mutations in FPR1 have been shown to experience an accelerated onset of cancers such as luminal B breast, colorectal, esophageal, and head and neck cancers, suggesting that a functional FPR1 is vital for immune-mediated tumor control. themarkfoundation.org
Role of Formylation in Cancer Stem Cells:
Recent research has also shed light on the process of protein formylation itself within cancer cells. A 2024 study revealed that the removal of the N-terminal formyl group from proteins (deformylation) in the cytosol of colorectal cancer cells led to a significant increase in proliferation. nih.govresearchgate.net This process was associated with the acquisition of cancer stem cell (CSC) characteristics, such as enhanced self-renewal capacity and increased tumorigenicity in xenograft models. nih.govresearchgate.net This suggests that the regulation of N-formylated proteins within the cancer cell itself is an emerging area of interest for understanding tumor progression.
Interactive Data Tables
The tables below summarize the findings on Formyl Peptide Receptor expression and function in various cancers. The role of this compound is inferred through the actions of these receptors, which it would presumably bind.
Table 1: Role of Formyl Peptide Receptor 1 (FPR1) in Different Cancers
| Cancer Type | FPR1 Expression | Observed Effects of Activation | Associated Outcomes | Reference(s) |
| Neuroblastoma | High | Promotes cell proliferation, migration; Activates MAPK/Erk, PI3K/Akt pathways | Poor patient survival, augmented tumorigenesis | researchgate.net, nih.gov, nih.gov |
| Glioblastoma | High | Promotes motility, growth, production of angiogenic factors | Tumor progression | frontiersin.org, nih.gov |
| Hepatocellular Carcinoma | Present | Mediates chemotaxis, proliferation, IL-8 production | Tumor progression | nih.gov |
| Gastric Cancer | Present | Potential tumor suppressor role | Inhibits tumor progression | frontiersin.org |
| Breast Cancer | Aberrantly expressed | Increases tumor cell growth | Tumor progression | frontiersin.org |
| General | On Dendritic Cells | Essential for guiding DCs to dying cancer cells | Crucial for anticancer immunosurveillance | themarkfoundation.org |
Table 2: Role of Formyl Peptide Receptor 2 (FPR2) in Different Cancers
| Cancer Type | FPR2 Expression | Observed Effects of Activation | Associated Outcomes | Reference(s) |
| Colon Cancer | High in progressive disease | Stimulates tumorigenesis and invasion | Poorer patient prognosis | spandidos-publications.com |
| Ovarian Cancer | High | Promotes invasion and metastasis | Poor prognosis | spandidos-publications.com |
| Breast Cancer | Aberrantly expressed | Promotes mitogenesis | Tumor progression | frontiersin.org |
Future Research Directions and Therapeutic Implications
Elucidating the Full Repertoire of N-Formyl-L-Met-Met-Met Biological Activities
The primary and most fundamental area of future research is to systematically characterize the complete range of biological effects of this compound. N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils, and trigger a cascade of inflammatory responses including degranulation, superoxide (B77818) generation, and calcium mobilization. nih.govpnas.orgphysiology.org However, the specific potency and efficacy of the Met-Met-Met variant in eliciting these classic responses remain to be quantified.
Future investigations should employ a battery of in vitro assays to compare the activity of this compound with well-known agonists like fMLP. Key experiments would include:
Chemotaxis assays using Boyden chambers to determine its ability to induce directed migration of neutrophils and macrophages. pnas.org
Calcium flux assays in FPR-expressing cells to measure G-protein-coupled receptor activation. physiology.org
Superoxide production and enzyme release assays to quantify the magnitude of the induced inflammatory response.
Beyond these canonical functions, research must also explore novel activities. The diverse family of Formyl Peptide Receptors (FPRs) can mediate both pro-inflammatory and pro-resolving or even anti-inflammatory responses depending on the ligand and cellular context. wikipedia.org Therefore, it is crucial to investigate whether this compound exhibits biased agonism, selectively activating certain downstream pathways while ignoring others, a property that could have significant therapeutic implications.
Comprehensive Structural Biology of FPRs in Complex with this compound
A deep understanding of how this compound interacts with its receptors is essential for rational drug design. The human genome encodes three formyl peptide receptors: FPR1, FPR2, and FPR3, which share sequence homology but exhibit different ligand specificities. nih.gov FPR1, for instance, binds fMLP with high affinity, whereas FPR2 has a lower affinity for fMLP but recognizes a broader array of ligands. nih.govnih.gov
Future structural biology efforts must focus on solving the high-resolution structures of FPR1, FPR2, and FPR3 in a complex with this compound. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are indispensable for this purpose. These studies would reveal the precise molecular interactions, including the hydrogen bonds and hydrophobic contacts, that define the binding pocket. Key residues within the receptors, such as Arginine (R201) and Aspartate (D106), have been identified as crucial for recognizing the N-formyl group of other ligands, and confirming their role in binding this compound is a critical step. nih.govaai.org Such structural data would elucidate the basis for its specific binding affinity and selectivity across the FPR family, explaining why it might activate one receptor more potently than another.
Development of Highly Selective FPR Modulators Targeting this compound Pathways
Once the unique signaling signature of this compound is understood, the next logical step is to develop synthetic modulators—agonists or antagonists—that specifically target its associated pathways. The development of biased agonists, which selectively engage either pro-inflammatory or pro-resolving signaling cascades, is a particularly promising therapeutic strategy.
This research direction would involve:
High-throughput screening of small molecule libraries to identify compounds that either mimic or block the effects of this compound on its primary receptor.
Structure-guided drug design , using the structural data from complexed FPRs (as described in 8.2), to rationally design novel molecules with high potency and selectivity.
Medicinal chemistry optimization to refine lead compounds, improving their pharmacological properties.
The goal is to create tools that can precisely manipulate the biological systems regulated by this compound. Such modulators could offer new treatments for inflammatory diseases, autoimmune disorders, or infections by either dampening excessive inflammation or selectively boosting desired immune responses without triggering detrimental side effects.
Investigating the Precise Mechanisms of Cytosolic N-Formylation and its Regulation
N-formylmethionine (fMet) is the initiating amino acid for protein synthesis in bacteria and in eukaryotic organelles like mitochondria. wikipedia.orgmicrobialcell.com The formylation process is catalyzed by methionyl-tRNA formyltransferase. wikipedia.org While it was long believed that this process was absent in the eukaryotic cytosol, recent evidence indicates that cytosolic N-formylation can occur, particularly under cellular stress or in certain disease states like cancer. nih.gov
A crucial area for future research is to determine if this compound can be generated endogenously within the eukaryotic cytosol and what cellular machinery is responsible. This involves investigating whether cytosolic ribosomes can initiate protein synthesis with fMet and if specific proteases can cleave larger proteins to release this tripeptide. Understanding the regulation of this process is paramount. Researchers need to explore the conditions (e.g., oxidative stress, hypoxia, infection) that might upregulate cytosolic N-formylation and the subsequent production of this compound. This could reveal a novel, endogenously regulated signaling pathway with implications for cellular homeostasis and disease.
Exploration of this compound as a Biomarker for Specific Pathological States
Given that N-formylated peptides are released during bacterial infections and from damaged mitochondria during tissue injury, they represent powerful biomarkers. nih.govfrontiersin.org Elevated levels of mitochondrial N-formyl peptides have been associated with disease activity in rheumatoid arthritis and systemic sclerosis. nih.govfrontiersin.org Furthermore, circulating fMet has been identified as a potential biomarker for septic shock and age-related illnesses. nih.gov
Future research should focus on developing sensitive and specific assays, likely based on mass spectrometry or immunoassays, to quantify levels of this compound in clinical samples such as blood plasma, synovial fluid, or tissue biopsies. Large-scale clinical studies would then be needed to correlate its concentration with the presence, severity, or progression of various pathological states, including:
Bacterial sepsis
Autoimmune diseases (e.g., rheumatoid arthritis, lupus)
Ischemia-reperfusion injury (e.g., heart attack, stroke)
Neuroinflammatory conditions
Cancer
If a strong correlation is established, this compound could become a valuable diagnostic or prognostic biomarker, aiding in early diagnosis and patient stratification for targeted therapies.
Q & A
Q. What are the established methods for synthesizing N-Formyl-L-Met-Met-Met, and how can purity be optimized?
this compound, a tripeptide with three methionine residues and an N-terminal formyl group, is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include:
- Resin activation : Use Fmoc-protected methionine bound to a resin.
- Chain elongation : Sequential coupling of methionine residues using carbodiimide activators (e.g., HBTU/HOBt).
- Formylation : The N-terminal methionine is formylated using formic acid or acetic-formic anhydride post-cleavage .
- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) to achieve ≥98% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS) : Confirm molecular weight (437.6 Da) and detect impurities via MALDI-TOF or ESI-MS .
- NMR Spectroscopy : 1H/13C NMR to verify backbone connectivity and formyl group presence (δ ~8.0 ppm for formyl proton) .
- FT-IR : Peptide bond absorption (~1650 cm⁻¹) and formyl C=O stretch (~1700 cm⁻¹) .
- HPLC : Monitor purity and stability under varying pH/temperature conditions .
Q. What are the hypothesized biological roles of this compound in cellular systems?
As a structural analog of bacterial chemotactic peptides (e.g., fMLP), it may interact with formyl peptide receptors (FPRs) on immune cells, potentially modulating neutrophil migration or oxidative burst. However, its activity is context-dependent and requires validation via:
- In vitro chemotaxis assays (e.g., Boyden chamber).
- Calcium flux measurements in FPR-transfected cell lines .
Advanced Research Questions
Q. How can researchers address solubility challenges in experimental applications of this compound?
The compound’s hydrophobicity (three methionine residues) limits aqueous solubility. Strategies include:
Q. What experimental designs are recommended to assess the stability of this compound under varying conditions?
- Thermal stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; analyze degradation via HPLC .
- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) to evaluate methionine oxidation (monitor sulfoxide formation via MS) .
- Enzymatic degradation : Test susceptibility to serum proteases or deformylases using time-course assays .
Q. How should contradictory bioactivity data from different studies be reconciled?
Discrepancies may arise from:
Q. What methodologies are suitable for studying interactions between this compound and target enzymes?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized FPRs.
- X-ray crystallography : Co-crystallize the peptide with receptor fragments to resolve binding motifs .
- Molecular dynamics simulations : Predict conformational changes upon binding using software like GROMACS .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Q. How can researchers validate the reproducibility of data generated with this compound?
Q. What collaborative frameworks ensure ethical and methodologically sound research on this compound?
- Role clarity : Define responsibilities for synthesis, bioassays, and data analysis in collaboration agreements .
- Data transparency : Share raw datasets and metadata in standardized formats (e.g., FAIR principles) .
- Ethical oversight : Obtain institutional review board (IRB) approval for studies involving human-derived cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
